molecular formula C21H23NO3 B185939 Olopatadine, (E)- CAS No. 113806-06-7

Olopatadine, (E)-

Cat. No.: B185939
CAS No.: 113806-06-7
M. Wt: 337.4 g/mol
InChI Key: JBIMVDZLSHOPLA-QGMBQPNBSA-N
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Mechanism of Action

Target of Action

Olopatadine is a selective histamine H1 antagonist . It primarily targets the Histamine H1 receptor , and to a lesser extent, the Histamine H2 and H3 receptors . These receptors play a crucial role in mediating inflammatory and allergic reactions. Olopatadine also interacts with several proteins in the S100 family .

Mode of Action

Olopatadine works by blocking the effects of histamine , a primary inflammatory mediator that causes inflammatory and allergic reactions . As a selective histamine H1 antagonist, it binds to the histamine H1 receptor, blocking the action of endogenous histamine . This results in the stabilization of mast cells and inhibition of histamine release .

Biochemical Pathways

Olopatadine affects the NF-κB signaling pathway . The NF-κB pathway plays a significant role in the transcription of numerous cytokines leading to a cytokine storm, which is a severe immune reaction. By inhibiting this pathway, Olopatadine can attenuate inflammatory and allergic reactions .

Pharmacokinetics

The pharmacokinetic parameters for Olopatadine are as follows :

These parameters indicate that Olopatadine is rapidly absorbed and eliminated, with a moderate volume of distribution and clearance rate .

Result of Action

The molecular and cellular effects of Olopatadine’s action primarily involve the attenuation of inflammatory and allergic reactions . By blocking the effects of histamine, it inhibits the release of inflammatory mediators, thereby reducing symptoms associated with allergic conjunctivitis and rhinitis .

Action Environment

The efficacy and safety of Olopatadine can be influenced by various environmental factors. For instance, the drug has been shown to be effective in treating allergic rhinitis, a condition often triggered by environmental allergens . .

Biochemical Analysis

Biochemical Properties

Olopatadine, (E)- interacts with histamine H1 receptors and mast cells . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Cellular Effects

Olopatadine, (E)- has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators from human polymorphonuclear leukocytes and eosinophils .

Molecular Mechanism

Olopatadine, (E)- exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Temporal Effects in Laboratory Settings

It has been observed that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .

Dosage Effects in Animal Models

The effects of Olopatadine, (E)- vary with different dosages in animal models . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.

Metabolic Pathways

Olopatadine, (E)- undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .

Transport and Distribution

It is known that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .

Subcellular Localization

It is known that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .

Chemical Reactions Analysis

Types of Reactions

Olopatadine, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Olopatadine, (E)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Olopatadine, (E)- is unique due to its dual mechanism of action, combining histamine H1 receptor antagonism with mast cell stabilization. This makes it more effective in reducing allergic symptoms compared to compounds that only have one of these properties .

Properties

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150556
Record name Olopatadine, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113806-06-7
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLOPATADINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Olopatadine (E)-isomer interact with the histamine H1 receptor compared to Olopatadine hydrochloride?

A1: Both Olopatadine hydrochloride and its (E)-isomer act as histamine H1 receptor antagonists, but their mechanisms of action differ. [] Olopatadine hydrochloride exhibits a noncompetitive antagonistic profile, meaning it primarily reduces the maximum response to histamine without significantly affecting the histamine concentration needed for half-maximal response (EC50). In contrast, the (E)-isomer displays a mixed antagonistic profile, indicating a combination of competitive and noncompetitive antagonism. [] This suggests that while both isomers can bind to the histamine H1 receptor, the (E)-isomer might not be binding in a way that completely blocks histamine's effects.

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